

The Impact of DEC-RVRK-CMK on Protein Processing: A Technical Guide

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Compound of Interest		
Compound Name:	DEC-RVRK-CMK	
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Executive Summary

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (**DEC-RVRK-CMK**) is a potent, cell-permeable, and irreversible inhibitor of a family of serine proteases known as proprotein convertases (PCs).[1] By targeting these enzymes, particularly furin, **DEC-RVRK-CMK** effectively blocks the proteolytic maturation of a wide array of precursor proteins. This inhibition has profound effects on numerous cellular and pathological processes, including viral infection, hormone activation, and growth factor signaling. This technical guide provides an in-depth analysis of the mechanism of action of **DEC-RVRK-CMK**, detailed experimental protocols for its use, a compilation of quantitative data on its inhibitory activity, and a visual representation of its impact on key signaling pathways.

Introduction to Proprotein Convertases and DEC-RVRK-CMK

Proprotein convertases are a family of calcium-dependent serine endoproteases that cleave precursor proteins at specific single or paired basic amino acid residues. This proteolytic processing is a critical step in the maturation and activation of a multitude of proteins that transit through the secretory pathway. The PC family in mammals includes furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1]



DEC-RVRK-CMK is a synthetic, modified peptide that acts as a suicide inhibitor of PCs.[2] Its sequence, Arg-Val-Lys-Arg, mimics the consensus cleavage site of many PC substrates. The C-terminal chloromethylketone (CMK) group forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inhibition.[3] The N-terminal decanoyl group enhances the cell permeability of the inhibitor.[4]

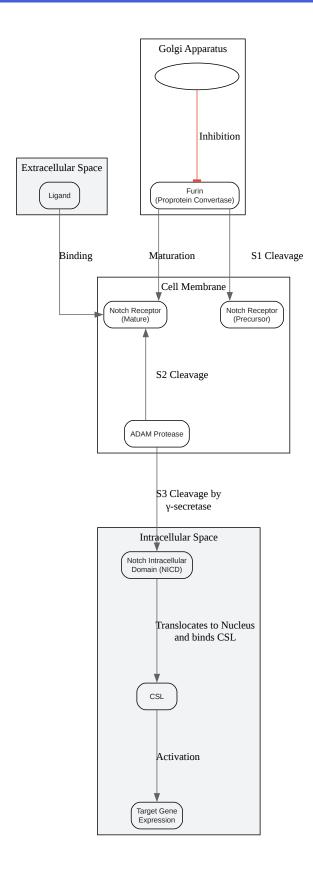
Mechanism of Action of DEC-RVRK-CMK

The primary mechanism by which **DEC-RVRK-CMK** affects protein processing is through the irreversible inhibition of proprotein convertases. This action prevents the endoproteolytic cleavage of proproteins into their biologically active forms.

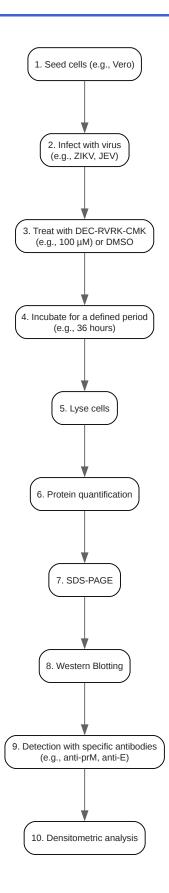
Signaling Pathway Inhibition:

A significant consequence of PC inhibition by **DEC-RVRK-CMK** is the disruption of signaling pathways that rely on the maturation of key components. One such pathway is the Notch signaling cascade, which is crucial for cell fate determination during development and in adult tissues. Notch receptors are synthesized as precursors that require cleavage by a furin-like convertase in the Golgi apparatus to become functional.[5] By inhibiting this processing step, **DEC-RVRK-CMK** can effectively downregulate Notch signaling.









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